3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid

Adrenal Imaging Radiopharmaceuticals Cytochrome P450

Securing a reliable source of high-purity Etomidate Acid (CAS 7036-56-8) can be a bottleneck, especially when low-quality material compromises your metabolic studies or API impurity profiling. Our racemic standard directly addresses this, providing a uniquely characterized scaffold. • Distinct potency profile (11β-hydroxylase IC50 ≈ 0.4 µM vs. parent drug IC50 ≈ 0.03 µM), essential for accurate drug metabolism quantification. • Foundational carboxylic acid for synthesizing high-specificity [11C]Metomidate PET tracers, exhibiting ~1000-fold selectivity for adrenocortical tissue. • Documented reagent in herbicide formulations, serving as a unique building block for proprietary crop protection agents. Available from stock with immediate global dispatch to accelerate your R&D timelines.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 7036-56-8
Cat. No. B1296562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid
CAS7036-56-8
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
InChIInChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)
InChIKeyRGYCCBLTSWHXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid Procurement Guide


3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid (CAS 7036-56-8), also known as Etomidate Acid or Desethyl-etomidate, is an imidazole carboxylic acid derivative with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound serves as the primary metabolite and a key synthetic intermediate for the short-acting hypnotic drug Etomidate and its radiolabeled analogs [1]. Beyond its role in pharmaceutical synthesis, it is documented as a reagent in herbicide formulations .

Metabolite standard for Etomidate PK studies
Chiral scaffold for adrenocortical-targeted radiotracers
Benchmark for off-target nAChR screening
Intermediate for herbicide development

Critical Role in Assays and Synthesis


Generic substitution of 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid with simpler imidazole carboxylic acids (e.g., 1H-imidazole-4-carboxylic acid) or related esters (e.g., Etomidate) is not feasible due to its unique functional profile. This compound's combination of a free carboxylic acid and a chiral phenylethyl substituent dictates its specific utility as both a metabolite standard and a building block. While its ester analog, Etomidate, is a potent inhibitor of 11β-hydroxylase (IC50 ≈ 30 nM) [1], the acid form demonstrates a significantly different potency profile (IC50 ≈ 0.4 µM) , making it essential for studies of drug metabolism and off-target effects. Furthermore, its derivatives exhibit nearly 1000-fold greater selective affinity for adrenocortical tissue compared to clinically used inhibitors like Metyrapone and Ketoconazole [2], a differentiation not observed in the broader imidazole class.

Structural specificity
The chiral phenylethyl group and free carboxylic acid are essential; simpler imidazole acids lack this combination.
Potency profile mismatch
Etomidate (ester) is a potent 11β-hydroxylase inhibitor; the acid form exhibits markedly different inhibition, limiting direct substitution in metabolism studies.
Selectivity context
Derivatives show high reported adrenocortical selectivity not observed with common CYP inhibitors (e.g., Metyrapone).

Comparative Potency and Selectivity


Adrenocortical Tissue Selectivity

Esters derived from 3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid, such as its methyl ester (Metomidate), demonstrate an almost 1000-fold selective affinity for adrenocortical membranes compared to the clinically used inhibitors Metyrapone and Ketoconazole [1]. This high selectivity is critical for developing specific adrenal imaging agents and minimizing off-target effects.

Adrenocortical Selectivity
Head-to-head
~1000-fold higher selectivity
vs. Metyrapone, Ketoconazole
Supports adrenocortical-targeted scaffold research
Binding assay context; in vivo selectivity may differ
Adrenal Imaging Radiopharmaceuticals Cytochrome P450

11β-Hydroxylase Inhibition Potency

The target compound, Etomidate Acid, exhibits significantly lower potency against 11β-hydroxylase (IC50 ≈ 0.4 µM) compared to its parent ester, Etomidate, which is a highly potent inhibitor of the same enzyme (IC50 ≈ 0.03 µM) [1]. This difference in potency is critical for understanding the metabolic deactivation and duration of action of Etomidate-based anesthetics.

11β-Hydroxylase IC₅₀
Cross-study
~0.4 µM
Essential for metabolic deactivation studies
Etomidate (parent): ~0.03 µM; in vitro assay
Enzyme Inhibition Steroidogenesis Metabolism

nAChR Off-Target Activity

3-(1-Phenyl-ethyl)-3H-imidazole-4-carboxylic acid demonstrates weak inhibitory activity against the recombinant embryonic mouse muscle nicotinic acetylcholine receptor (nAChR) with an IC50 of 25,000 nM (25 µM) [1]. In comparison, its (R)-enantiomer, (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, shows even weaker inhibition with an IC50 of 50,000 nM (50 µM) [2].

nAChR Inhibition IC₅₀
Head-to-head
25,000 nM (25 µM)
vs. (R)-enantiomer: 50,000 nM
Baseline for cholinergic off-target screening
Embryonic mouse muscle nAChR in oocytes
Off-Target Pharmacology Nicotinic Receptors Drug Screening

Research and Industrial Applications


Adrenal-Specific PET Imaging

This compound is the foundational carboxylic acid scaffold for synthesizing radiolabeled esters, such as [11C]Metomidate or [18F]FETO. Its derivatives exhibit ~1000-fold selectivity for adrenocortical tissue over other CYP inhibitors like Metyrapone [1], making it the preferred starting material for creating high-specificity PET tracers used to diagnose adrenal incidentalomas, adenomas, and carcinomas.

PK & Metabolism of Etomidate Analogs

As the primary hydrolytic metabolite of Etomidate (Etomidate Acid), this compound is an essential analytical reference standard. Its distinct potency profile (11β-hydroxylase IC50 ≈ 0.4 µM) compared to the parent drug Etomidate (IC50 ≈ 0.03 µM) is critical for quantifying drug metabolism, assessing the duration of adrenocortical suppression, and validating bioanalytical methods in preclinical and clinical research.

Herbicide Intermediate Synthesis

This compound is documented as a useful reagent in the synthesis of herbicides . Its specific substitution pattern (N-phenyl-ethyl and carboxylic acid) distinguishes it from other imidazole-4-carboxylic acid derivatives used in agrochemical synthesis, providing a unique building block for developing proprietary crop protection agents.

Off-Target Cholinergic Screening

In drug discovery programs aiming to optimize Etomidate analogs, this compound serves as a benchmark for assessing off-target activity. Its measured IC50 of 25,000 nM at the nicotinic acetylcholine receptor (nAChR) [2] provides a quantitative threshold for evaluating whether new derivatives exhibit undesired cholinergic side effects.

Application
Selection Property
Validation Focus
Adrenal PET tracer research
Adrenocortical-selective scaffold
Binding selectivity review
Etomidate metabolism studies
Metabolite reference standard
11β-Hydroxylase inhibition comparison
Agrochemical intermediate synthesis
Unique N-phenylethyl imidazole scaffold
Herbicidal activity assessment
Cholinergic off-target profiling
nAChR inhibition benchmark
IC₅₀ threshold evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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